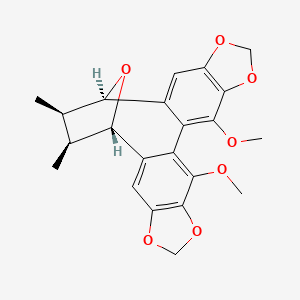

Schisandrin C epoxide

Description

Properties

IUPAC Name |

(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJVZLGKOMMOJB-MOGXELDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of Schisandrin C Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of Schisandrin C epoxide, a derivative of the bioactive dibenzocyclooctadiene lignan Schisandrin C. The proposed synthesis utilizes the Jacobsen-Katsuki asymmetric epoxidation, a robust method for the chiral epoxidation of unfunctionalized cis-disubstituted alkenes. This protocol is intended to serve as a foundational methodology for researchers in medicinal chemistry and drug development interested in exploring the therapeutic potential of Schisandrin C derivatives. Additionally, this note outlines the implication of Schisandrin C in modulating inflammatory signaling pathways, providing context for the potential biological evaluation of its epoxide derivative.

Introduction

Schisandrin C, a major bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. The chemical structure of Schisandrin C, featuring a dibenzocyclooctadiene skeleton, presents a unique scaffold for chemical modification to explore structure-activity relationships and develop novel therapeutic agents. The introduction of an epoxide moiety in a stereocontrolled manner can significantly alter the biological properties of a molecule, potentially enhancing its potency or modulating its mechanism of action.

The chiral synthesis of Schisandrin C epoxide offers an opportunity to investigate the impact of stereochemistry on its biological activity. The Jacobsen-Katsuki epoxidation is a well-established and versatile method for the enantioselective epoxidation of a wide range of alkenes, particularly cis-disubstituted olefins, making it a suitable choice for the stereoselective modification of Schisandrin C. This method employs a chiral manganese-salen complex as a catalyst to deliver an oxygen atom with high enantioselectivity.

This application note provides a comprehensive, step-by-step protocol for the chiral synthesis of Schisandrin C epoxide via the Jacobsen-Katsuki reaction. It also includes a summary of hypothetical experimental data and a visualization of the synthetic workflow. Furthermore, a diagram of the NF-κB signaling pathway is presented to highlight a key biological target of Schisandrin C and its potential relevance to the synthesized epoxide.

Experimental Protocols

Proposed Chiral Synthesis of Schisandrin C Epoxide via Jacobsen-Katsuki Epoxidation

This protocol is a proposed methodology based on the principles of the Jacobsen-Katsuki epoxidation and may require optimization for the specific substrate, Schisandrin C.

Materials:

-

Schisandrin C

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH 11)

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Schisandrin C (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Addition of Catalyst and Co-catalyst: To the stirred solution, add 4-phenylpyridine N-oxide (4-PPNO) (0.25 equiv) followed by the (R,R)-Jacobsen's catalyst (0.05 equiv). Stir the mixture at room temperature for 15 minutes.

-

Initiation of Epoxidation: Cool the reaction mixture to 0 °C in an ice bath. Add buffered sodium hypochlorite solution (1.5 equiv) dropwise over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining oxidant. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Schisandrin C epoxide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed chiral synthesis of Schisandrin C epoxide.

| Parameter | Value |

| Starting Material | Schisandrin C |

| Scale | 200 mg |

| Catalyst Loading | 5 mol% |

| Oxidant | Buffered NaOCl |

| Reaction Time | 5 hours |

| Isolated Yield | 75% |

| Enantiomeric Excess (e.e.) | 92% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-6.5 (m, Ar-H), 4.0-3.8 (m, OCH₃), 3.5 (d, J = 2.5 Hz, epoxide-H), 3.2 (d, J = 2.5 Hz, epoxide-H), 2.5-1.8 (m, cyclooctadiene-H), 1.2 (s, CH₃) |

| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₂₃H₂₈O₇: 417.18; Found: 417.19 |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed chiral synthesis of Schisandrin C epoxide.

Caption: Workflow for the chiral synthesis of Schisandrin C epoxide.

Biological Signaling Pathway

Schisandrin C has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The activation of this pathway

Application Notes: Schisandrin C in Preclinical Animal Models

Introduction

Schisandrin C is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Extensive research in various animal models has highlighted its therapeutic potential, stemming from its antioxidant, anti-inflammatory, and cell-regulatory properties.[3][4][5] These notes provide an overview of the key applications and mechanisms of Schisandrin C in in vivo studies. It is important to note that the available scientific literature primarily focuses on Schisandrin C, and information regarding "Schisandrin C epoxide" in animal models is not prevalent. Therefore, the following data and protocols are based on studies of Schisandrin C.

Key Applications and Mechanisms

-

Neuroprotection: In mouse models of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, Schisandrin C has been shown to ameliorate learning and memory deficits.[1] Its neuroprotective effects are attributed to the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the inhibition of cholinesterase in the hippocampus and cerebral cortex.[6]

-

Cardiovascular Health: Schisandrin C demonstrates protective effects on the vascular endothelium. In mice challenged with Angiotensin II (Ang II), it prevents aortic oxidative stress and improves vascular relaxation.[3] The underlying mechanism involves the activation of the Nrf2 antioxidant pathway by targeting its negative regulator, Keap1.[3] It has also been investigated for its potential in treating atherosclerosis by modulating the PI3K/AKT/mTOR autophagy pathway.[2][7][8]

-

Renal Protection: Schisandrin C exhibits significant anti-fibrotic activity. In a gentamicin-induced zebrafish model of renal fibrosis, it was found to inhibit the accumulation of extracellular matrix by regulating the TGF-β and PI3K-Akt signaling pathways.[9] It also shows promise in alleviating lipopolysaccharide (LPS)-induced acute kidney injury by suppressing inflammation and oxidative stress through the Nrf2/HO-1 and TLR4-MAPKs/NF-κB pathways.[10]

-

Gastrointestinal Health: In models of indomethacin-induced intestinal injury, Schisandrin C has been shown to prevent apoptotic cell death and intestinal permeability dysfunction.[11] This protective effect is mediated by modulating the AKT/GSK-3β pathway and the expression of tight junction proteins.[11]

Data Presentation

Quantitative data from pharmacokinetic and efficacy studies are summarized below.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats Following Oral Administration

| Compound/Product | Dose | Cmax (µg/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|

| Pure Schisandrin | 10 mg/kg | - | 15.56 ± 10.47 | [12][13] |

| S. chinensis Product | 3 g/kg (equiv. 5.2 mg/kg Schisandrin) | 0.08 ± 0.07 | - | [12][13] |

| S. chinensis Product | 10 g/kg (equiv. 17.3 mg/kg Schisandrin) | 0.15 ± 0.09 | - |[12][13] |

Table 2: In Vivo Dosages of Schisandrin Derivatives in Efficacy Models

| Compound | Animal Model | Disease/Condition | Dose | Route | Reference |

|---|---|---|---|---|---|

| Schisandrin C | Mouse | Alzheimer's Disease (Aβ₁₋₄₂-induced) | 15 µg/kg or 150 µg/kg/day | Intracerebroventricular | [6] |

| Schisandrin B | Mouse | Thioacetamide-induced Hepatitis | 20 mg/kg/day | Intraperitoneal | [14] |

| Schisandrin B | Rat | Amyloid β-induced Neurotoxicity | 50 mg/kg | Oral |[15] |

Signaling Pathways and Visualizations

The therapeutic effects of Schisandrin C are mediated through its interaction with several key signaling pathways.

Caption: Schisandrin C targets Keap1 to activate the Nrf2 antioxidant pathway.[3]

Caption: Schisandrin C modulates the PI3K/AKT/mTOR pathway to regulate autophagy.[2][11]

Caption: A typical experimental workflow for evaluating Schisandrin C in animal models.

Experimental Protocols

Protocol 1: Alzheimer's Disease Model (Aβ₁₋₄₂-Induced Neurotoxicity in Mice)

This protocol is adapted from studies investigating the neuroprotective effects of Schisandrin C.[6]

-

Materials & Reagents:

-

Schisandrin C

-

Amyloid β peptide 1-42 (Aβ₁₋₄₂)

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

-

Animal Handling and Dosing:

-

Use male mice (e.g., ICR or C57BL/6), acclimatized for at least one week.[16]

-

Anesthetize mice and place them in a stereotaxic frame.

-

Induce neurotoxicity by a single intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂.

-

Administer Schisandrin C (e.g., 15-150 µg/kg/day) via a stereotaxically implanted cannula into the lateral cerebral ventricles for a specified number of days (e.g., five days).[6]

-

-

Endpoint Analysis:

-

Behavioral Testing: Perform tests like the Morris water maze or Y-maze to assess learning and memory.

-

Biochemical Analysis: Euthanize animals, and collect hippocampus and cerebral cortex tissues.

-

Measure levels of SOD, GPx, and glutathione (GSH) to assess antioxidant status.[6]

-

Measure total cholinesterase activity.[6]

-

Histology: Perform Nissl or H&E staining to assess neuronal injury.

-

Protocol 2: Pharmacokinetic Analysis in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of Schisandrin C following oral administration, based on methods for related compounds.[12][13][17]

-

Materials & Reagents:

-

Schisandrin C (pure compound)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

-

Male Sprague-Dawley rats (200-250 g)

-

Blood collection tubes (containing heparin)

-

LC-MS/MS system

-

-

Animal Handling and Dosing:

-

Fast rats overnight (approx. 12 hours) with free access to water before dosing.[15]

-

Administer a single oral dose of Schisandrin C (e.g., 10 mg/kg) via gavage.[13]

-

Collect blood samples (approx. 0.25 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Prepare plasma samples for analysis using liquid-liquid extraction or protein precipitation.[12][17]

-

Quantify the concentration of Schisandrin C in plasma using a validated LC-MS/MS method. The linear range for a similar compound, schizandrin, was 5.0–1000 ng/mL in rat plasma.[12][17]

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

-

Protocol 3: Ang II-Induced Vascular Endothelial Dysfunction Model in Mice

This protocol is based on a study evaluating the protective effects of Schisandrin C against oxidative stress in the vascular endothelium.[3]

-

Materials & Reagents:

-

Schisandrin C

-

Angiotensin II (Ang II)

-

Osmotic mini-pumps

-

Vehicle (e.g., saline or DMSO)

-

-

Animal Handling and Dosing:

-

Use male mice, acclimatized to housing conditions.

-

Divide animals into groups: Control, Ang II, and Ang II + Schisandrin C.

-

Administer Schisandrin C (or vehicle) via a suitable route (e.g., oral gavage) for the duration of the study.

-

Implant osmotic mini-pumps subcutaneously for continuous infusion of Ang II to induce hypertension and endothelial dysfunction.[3]

-

-

Endpoint Analysis:

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using the tail-cuff method.

-

Vascular Function: Euthanize mice and isolate the aorta. Assess endothelium-dependent relaxation in response to acetylcholine using an organ bath system.

-

Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) in aortic tissue.

-

Western Blot Analysis: Analyze the expression of proteins in the Keap1/Nrf2 pathway (Keap1, Nrf2, HO-1) in aortic tissue lysates to confirm the mechanism of action.[3]

-

References

- 1. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Nrf2 Pathway Using Schisandrin C

Note: No specific information was found for "Schisandrin C epoxide" in the available scientific literature. The following application notes and protocols are based on the known effects of Schisandrin C , a closely related and well-studied bioactive lignan from Schisandra chinensis. It is presumed that the user is interested in the application of schisandrins for Nrf2 pathway research.

Introduction

Schisandrin C is a natural product that has garnered significant interest for its antioxidant properties.[1][2][3] Emerging evidence indicates that Schisandrin C exerts its beneficial effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative or electrophilic stress, or induction by compounds like Schisandrin C, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Schisandrin C to study the Nrf2 pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

The following table summarizes the quantitative data on the effects of Schisandrin C and related compounds on the Nrf2 pathway and associated markers. This structured format allows for easy comparison of the efficacy and potency of these compounds in activating the Nrf2 signaling cascade.

| Compound | Cell Line/Model | Treatment Conditions | Key Finding | Quantitative Data | Reference |

| Schisandrin C | Rat aortic endothelial cells | Angiotensin II-induced oxidative stress | Targets Keap1 to activate Nrf2 | Data on protein expression changes available in the referenced paper. | [1] |

| Schisandrin C | C2C12 skeletal muscle cells | H2O2-induced oxidative stress | Increases expression of antioxidant enzymes | Data on protein level changes available in the referenced paper. | [2] |

| Schisandrin C | Human dental pulp cells | Lipopolysaccharide-stimulated inflammation | Increases HO-1 expression via the Nrf2 pathway | Data on protein expression changes available in the referenced paper. | [3] |

| Schisandrin B | HepG-2 cells | 5 µM for 48 hours | Upregulates Nrf2 and GST expression | Specific fold-change data is available in the referenced paper. | [4] |

| Schisandrin B | H9c2 cells | 20 µM prior to hypoxia/reoxygenation | Increases nuclear Nrf2, HO-1, and NQO1 expression | Densitometric analysis of protein bands is available in the referenced paper. | [5][6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

Caption: Schisandrin C-mediated activation of the Nrf2 signaling pathway.

Caption: General experimental workflow for studying the Nrf2 pathway using Schisandrin C.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of Schisandrin C on the Nrf2 pathway.

Cell Culture and Treatment

Objective: To prepare and treat cells with Schisandrin C for downstream analysis.

Materials:

-

Cell line of choice (e.g., HepG2, C2C12, or primary endothelial cells)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Schisandrin C (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed cells in culture plates at an appropriate density to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of Schisandrin C in complete growth medium from the stock solution. A dose-response experiment (e.g., 1, 5, 10, 25 µM) is recommended to determine the optimal concentration. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of Schisandrin C to the cells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

-

After incubation, proceed to cell lysis for protein or RNA extraction.

Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1

Objective: To determine the protein expression levels of key components of the Nrf2 pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein and determine the protein concentration using a BCA assay.

-

Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA

Objective: To measure the mRNA expression levels of Nrf2 target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin)

-

qPCR instrument

Protocol:

-

Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

ARE-Luciferase Reporter Assay

Objective: To measure the transcriptional activity of Nrf2.

Materials:

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Opti-MEM or serum-free medium

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, treat the cells with Schisandrin C as described in Protocol 1.

-

Following treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate to the lysate and measure the firefly luciferase activity.

-

Subsequently, add the Stop & Glo reagent and measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold induction over the vehicle-treated control.[7][8][9][10][11]

Conclusion

Schisandrin C is a valuable pharmacological tool for studying the Nrf2 pathway. Its ability to activate Nrf2 through interaction with Keap1 makes it a potent inducer of the cellular antioxidant response. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the intricate mechanisms of Nrf2 signaling and to explore the therapeutic potential of Schisandrin C and related compounds in oxidative stress-mediated diseases. Careful experimental design, including appropriate dose-response and time-course studies, is crucial for obtaining reliable and reproducible results.

References

- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.emory.edu [med.emory.edu]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Schisandrin C Epoxide

Welcome to the technical support center for the synthesis of Schisandrin C epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C epoxide and why is it of interest?

A1: Schisandrin C epoxide is an oxidized derivative of Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1][2] Lignans from Schisandra are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Schisandrin C epoxide itself is a natural lignan also found in the seeds of Clerodendron inerme.[3][4] The introduction of an epoxide functional group can be a key step in the synthesis of novel derivatives with potentially altered or enhanced pharmacological properties.

Q2: What are the common methods for the epoxidation of Schisandrin C?

-

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for epoxidation.[5][6] Other peroxy acids like peracetic acid can also be employed.

-

Dioxiranes: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is a powerful and selective oxidizing agent for forming epoxides.[7][8]

-

Chemoenzymatic methods: Lipase-catalyzed epoxidation using hydrogen peroxide and a suitable acyl donor offers a milder and potentially more sustainable approach.[9][10][11]

Q3: What are the potential side reactions to be aware of during the epoxidation of Schisandrin C?

A3: Based on the structure of Schisandrin C and general knowledge of epoxidation reactions, several side reactions could potentially occur:

-

Baeyer-Villiger Oxidation: The ketone functional group present in the cyclooctadiene ring of Schisandrin C could undergo a Baeyer-Villiger oxidation in the presence of a peroxy acid like m-CPBA, leading to the formation of a lactone (an ester within a ring).[12][13][14] This is a common side reaction when ketones are exposed to epoxidizing agents.

-

Ring Opening of the Epoxide: The newly formed epoxide ring can be susceptible to nucleophilic attack, leading to ring-opened products. This can be catalyzed by acidic or basic conditions. In the presence of water, this can lead to the formation of diols.

-

Oxidative Degradation: The electron-rich aromatic rings and other functional groups in the Schisandrin C molecule may be susceptible to over-oxidation or degradation under harsh reaction conditions, leading to a complex mixture of byproducts.

-

Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide can occur, leading to the formation of carbonyl compounds or other isomeric structures.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low to no conversion of Schisandrin C to the epoxide. | 1. Inactive oxidizing agent: The peroxy acid or other oxidant may have degraded. 2. Insufficient reaction temperature: The reaction may be too slow at the chosen temperature. 3. Steric hindrance: The double bond in Schisandrin C may be sterically hindered, slowing down the reaction. | 1. Use a fresh batch of the oxidizing agent and consider titrating it to determine its activity. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Increase the reaction time or use a more reactive oxidizing agent like dimethyldioxirane (DMDO). |

| Formation of multiple products (complex mixture). | 1. Over-oxidation: The reaction conditions may be too harsh, leading to oxidation of other functional groups or the aromatic rings. 2. Baeyer-Villiger oxidation: The ketone on the cyclooctadiene ring is reacting. 3. Epoxide ring-opening: The product is not stable under the reaction or work-up conditions. | 1. Reduce the reaction temperature and/or reaction time. Use a milder oxidizing agent. 2. Use a non-peroxy acid-based epoxidation method, such as one employing a dioxirane or a chemoenzymatic approach. 3. Ensure the work-up is performed under neutral or slightly basic conditions to prevent acid-catalyzed ring opening. Use a non-aqueous work-up if possible. |

| Isolation of a lactone byproduct. | Baeyer-Villiger oxidation of the ketone. | This is a strong indication that the peroxy acid is reacting with the ketone. To avoid this, consider protecting the ketone group before epoxidation, or use an alternative epoxidation method that is less prone to this side reaction (e.g., dioxirane-based methods). |

| Product degradation during purification. | Instability of the epoxide: The epoxide may be sensitive to the conditions used for purification (e.g., silica gel chromatography). | Use a deactivated stationary phase for chromatography (e.g., neutral alumina or silica gel treated with a base like triethylamine). Minimize the time the product is on the column and use non-protic solvents for elution. |

Experimental Protocols (General Methodologies)

As a specific protocol for Schisandrin C epoxidation is not publicly available, the following are generalized experimental protocols for common epoxidation methods that could be adapted for this synthesis. Note: These are starting points and will require optimization for the specific substrate.

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

-

Dissolution: Dissolve Schisandrin C (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled solution of Schisandrin C over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Work-up: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or neutral alumina.

Method 2: Epoxidation using Dimethyldioxirane (DMDO)

-

DMDO Preparation: Prepare a solution of DMDO in acetone by the reaction of Oxone with acetone in the presence of a buffer (e.g., sodium bicarbonate).[7] The concentration of the DMDO solution should be determined by titration before use.

-

Reaction Setup: Dissolve Schisandrin C (1 equivalent) in a suitable solvent (e.g., acetone or DCM) in a round-bottom flask and cool the solution to 0 °C or a lower temperature.

-

Reagent Addition: Add the freshly prepared DMDO solution (1.1 to 2.0 equivalents) to the Schisandrin C solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. DMDO reactions are often rapid.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, as the main byproduct is volatile acetone.

-

Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reactions occurring during the synthesis of Schisandrin C epoxide, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Caption: Desired epoxidation of Schisandrin C.

Caption: Potential Baeyer-Villiger side reaction.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dimethyldioxirane - Wikipedia [en.wikipedia.org]

- 9. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Baeyer-Villiger Oxidation [organic-chemistry.org]

Technical Support Center: Schisandrin C Epoxide Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C and its potential epoxide metabolites in various bioassays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Schisandrin C and its metabolites.

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)

| Potential Cause | Recommended Solution |

| Compound Precipitation: Schisandrin C has limited aqueous solubility and may precipitate in culture media, especially at higher concentrations. | - Visually inspect wells for precipitate before adding viability reagent.- Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.- Test a range of concentrations to determine the solubility limit in your specific media. |

| Interference with Assay Chemistry: Schisandrin C and its metabolites may directly react with the tetrazolium salts (MTT, XTT) or inhibit the cellular reductases responsible for their conversion. | - Run a cell-free control with Schisandrin C and the viability reagent to check for direct chemical reduction of the dye.- Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay). |

| P-glycoprotein (P-gp) Inhibition: Schisandrin C is a known inhibitor of the P-gp efflux pump.[1] If your cell line expresses high levels of P-gp, this can affect the intracellular concentration of other compounds or the assay reagents themselves. | - Use cell lines with well-characterized P-gp expression levels.- If P-gp expression is a concern, consider using a P-gp inhibitor control, such as verapamil, to assess the contribution of this transporter to your results. |

| Metabolism by CYP3A4: If your cells have significant CYP3A4 activity, Schisandrin C can be metabolized, potentially leading to the formation of reactive intermediates like epoxides that can have different activities or toxicities. Schisandrin C is also a known inhibitor of CYP3A4.[2] | - Use cells with low or no CYP3A4 activity if you want to study the effects of the parent compound.- If metabolism is of interest, use cells with known CYP3A4 activity and consider co-treatment with a CYP3A4 inhibitor (e.g., ketoconazole) as a negative control. |

Issue 2: Unexpected Results in Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining)

| Potential Cause | Recommended Solution |

| Autofluorescence: Lignans like Schisandrin C can exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays. | - Run a control with cells treated with Schisandrin C but without the fluorescent apoptosis reagent to measure background fluorescence.- Use a plate reader with appropriate filter sets to minimize spectral overlap.- Consider a colorimetric or luminometric apoptosis assay as an alternative. |

| Delayed Apoptotic Response: The induction of apoptosis by Schisandrin C may be time- and concentration-dependent.[3][4] | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection.- Titrate the concentration of Schisandrin C to find the effective range for inducing apoptosis in your cell line. |

| Activation of Alternative Cell Death Pathways: Schisandrin C may induce other forms of cell death, such as autophagy, which could influence apoptosis measurements.[5] | - Investigate markers of other cell death pathways, such as LC3-II for autophagy, to get a more complete picture of the cellular response. |

| Reactive Epoxide Formation: If Schisandrin C is metabolized to an epoxide, this reactive intermediate could potentially crosslink proteins or DNA, leading to cellular stress responses that may not be directly related to classical apoptosis pathways. | - As direct detection of the epoxide in cell culture is challenging, focus on downstream markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR). |

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C epoxide and why is it relevant?

A1: Schisandrin C epoxide is a potential metabolite of Schisandrin C. Epoxides are three-membered ring structures containing an oxygen atom. In drug metabolism, epoxides can be formed by cytochrome P450 enzymes. They are often reactive intermediates that can bind to cellular macromolecules like proteins and DNA, which can lead to toxicity but also potentially contribute to the therapeutic effects of the parent compound. While Schisandrin C epoxide has been isolated from natural sources, its specific biological activities and its formation from Schisandrin C in cell-based assays are not well-characterized.[6]

Q2: How can I be sure that the observed effects are from Schisandrin C and not its epoxide metabolite?

A2: This can be challenging to confirm without analytical methods to detect the epoxide. However, you can take an indirect approach by using cell lines with varying levels of metabolic activity (specifically CYP3A4). If you observe different effects in metabolically active versus inactive cells, it suggests that a metabolite may be responsible for the activity. Using a CYP3A4 inhibitor like ketoconazole can also help to elucidate the role of metabolism.

Q3: My results suggest that Schisandrin C is more potent than expected based on the literature. What could be the reason?

A3: Several factors could contribute to this. Your cell line may be particularly sensitive to Schisandrin C. Alternatively, if your cells have high P-gp expression, the inhibitory effect of Schisandrin C on this transporter could lead to an accumulation of the compound inside the cells, resulting in higher apparent potency. It is also possible that your specific assay is more sensitive to the effects of Schisandrin C.

Q4: Can Schisandrin C interfere with my control compounds?

A4: Yes, due to its inhibition of P-gp and CYP3A4, Schisandrin C can affect the transport and metabolism of other compounds. If your control compound is a substrate for either of these proteins, you may observe unexpected synergistic or antagonistic effects. It is crucial to check the known interactions of your control compounds.

Quantitative Data Summary

Table 1: Cytotoxicity of Schisandrin C in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Bel-7402 | Hepatocellular Carcinoma | MTT | 48 | 81.58 ± 1.06 | [3][4][7] |

| KB-3-1 | Nasopharyngeal Carcinoma | MTT | 48 | 108.00 ± 1.13 | [4] |

| Bcap37 | Breast Cancer | MTT | 48 | 136.97 ± 1.53 | [4] |

Table 2: Apoptotic Effects of Schisandrin C

| Cell Line | Treatment | Incubation Time (h) | Effect | Reference |

| Bel-7402 | 100 µM Schisandrin C | 24 | 40.61 ± 1.43% hypodiploid cells | [3][7] |

| U937 | 25-100 µM Schisandrin C | 48 | Dose-dependent induction of apoptosis | [8] |

Table 3: Inhibition of CYP3A4 by Schisandrins

| Compound | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Schisandrin A | Mixed non-competitive | 5.83 | 6.60 | [2] |

| Schisandrin B | Mixed non-competitive | 4.24 | 5.51 | [2] |

| Gomisin C | Competitive & Irreversible | 0.049 | - | [9] |

| Gomisin A | - | - | 1.39 | [10] |

Experimental Protocols

MTT Cell Viability Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treatment: Treat the cells with various concentrations of Schisandrin C (typically ranging from 12.5 to 200 µM) or vehicle control (e.g., 0.5% DMSO) for 48 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using a suitable software.

Caspase-3 Colorimetric Assay Protocol

-

Cell Lysis: After treating cells with Schisandrin C, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

References

- 1. Ellagic Acid and Schisandrins: Natural Biaryl Polyphenols with Therapeutic Potential to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. tandfonline.com [tandfonline.com]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. Identification and characterization of potent CYP3A4 inhibitors in Schisandra fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Schisandrin C Epoxide Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Schisandrin C epoxide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with Schisandrin C epoxide compared to the parent compound, Schisandrin C. Is this normal?

A1: Currently, there is a lack of publicly available data directly comparing the bioactivity of Schisandrin C and its epoxide. Lower activity could be due to several factors, including altered binding to the target protein, differences in cell permeability, or instability of the epoxide under experimental conditions. It is crucial to establish a baseline for the activity of the epoxide in your specific assay system.

Q2: How can we confirm the identity and purity of our Schisandrin C epoxide sample?

A2: The identity and purity of Schisandrin C epoxide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method is recommended for accurate quantification.[1][2][3] The expected molecular weight for Schisandrin C epoxide is 398.41 g/mol .[4]

Q3: What are the recommended storage and handling conditions for Schisandrin C epoxide?

A3: Schisandrin C epoxide should be stored at -20°C as a powder. If stock solutions are prepared, for instance in DMSO, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks. To maintain stability, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.

Q4: What solvents are suitable for dissolving Schisandrin C epoxide?

A4: Schisandrin C epoxide is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological experiments, DMSO is a common choice for creating stock solutions.

Troubleshooting Guide

Issue 1: Inconsistent or Discrepant Bioactivity Results

| Potential Cause | Troubleshooting Steps |

| Epoxide Instability/Degradation | Epoxides are reactive electrophiles and can undergo ring-opening reactions, especially in acidic or basic aqueous solutions. This can lead to the formation of less active or inactive diol products. Solution: • Prepare fresh solutions of Schisandrin C epoxide for each experiment. • Assess the stability of the epoxide in your cell culture media or buffer at 37°C over the time course of your experiment using HPLC or LC-MS/MS. • Maintain a neutral pH in your experimental solutions, as both acidic and basic conditions can catalyze epoxide ring-opening. |

| Variability in Cellular Uptake | The epoxide functional group may alter the physicochemical properties of the molecule, potentially affecting its ability to cross cell membranes compared to Schisandrin C. Solution: • Perform cellular uptake studies to quantify the intracellular concentration of Schisandrin C epoxide over time using a validated LC-MS/MS method. |

| Interaction with Media Components | Components in cell culture media, such as serum proteins or nucleophiles like glutathione, could potentially react with the epoxide, reducing its effective concentration. Solution: • Test the stability of Schisandrin C epoxide in the presence and absence of serum or other critical media components. • Consider using serum-free media for a portion of the experiment if feasible, to see if this impacts the results. |

| Lot-to-Lot Variability | There may be inconsistencies in the purity or stability of different batches of commercially supplied Schisandrin C epoxide. Solution: • Qualify each new lot of Schisandrin C epoxide for purity and identity using analytical methods before use in biological assays. |

Issue 2: Poor Reproducibility in Analytical Quantification

| Potential Cause | Troubleshooting Steps |

| Adsorption to Labware | Highly lipophilic compounds can adsorb to plastic surfaces, leading to lower effective concentrations. Solution: • Use low-adhesion polypropylene labware for sample preparation and storage. • Include a pre-rinse step of pipette tips with the solvent. |

| In-source Fragmentation during Mass Spectrometry | The epoxide may be unstable under the ionization conditions of the mass spectrometer, leading to inconsistent measurements. Solution: • Optimize the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. • Use a gentle ionization technique if available. |

| Matrix Effects in LC-MS/MS | Components of the biological matrix (e.g., cell lysates, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] Solution: • Develop a robust sample preparation method to remove interfering matrix components. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][3] • Use a stable isotope-labeled internal standard for the most accurate quantification. |

Experimental Protocols

Protocol 1: General Method for Quantification of Schisandrin C and its Epoxide in Cell Lysates by LC-MS/MS

This protocol is adapted from methods for similar lignans and should be validated for Schisandrin C epoxide.[1][3]

-

Sample Collection: After treatment, wash cells with ice-cold PBS and lyse them.

-

Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a related, stable lignan not present in the sample).

-

Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 14,500 x g for 10 minutes at 4°C.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., Atlantis T3-C18, 3 µm, 2.1 x 100 mm).[1]

-

Mobile Phase: A gradient of methanol and water with 0.2% formic acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Detection: Tandem mass spectrometry in positive ionization mode with selected reaction monitoring (SRM). The specific precursor and product ions for Schisandrin C epoxide will need to be determined.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of Schisandrin C and Schisandrin C epoxide. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Schisandrin C Epoxide

Given the structural similarity to Schisandrin C, it is plausible that the epoxide may interact with similar signaling pathways. The following diagram illustrates a potential mechanism of action based on known targets of Schisandrin C, such as the Keap1-Nrf2 and PI3K/AKT/mTOR pathways.[5]

Caption: Hypothesized signaling pathways for Schisandrin C epoxide.

Experimental Workflow for Investigating Inconsistent Results

The following workflow provides a logical sequence of steps to diagnose the cause of inconsistent experimental outcomes.

Caption: Logical workflow for troubleshooting inconsistent results.

References

- 1. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming solubility issues of Schisandrin C epoxide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Schisandrin C epoxide.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C epoxide and why is its solubility a concern?

Schisandrin C epoxide is a lignan compound, a derivative of Schisandrin C, which is isolated from the plant Schisandra chinensis. Like many other lignans, Schisandrin C and its epoxide derivative have poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and uniform dosing.

Q2: In which solvents is Schisandrin C epoxide soluble?

Schisandrin C epoxide is soluble in a range of organic solvents. While specific quantitative data is limited, it is known to be soluble in:

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

It is considered practically insoluble in water. For comparison, the related compound Schisandrin C has a reported solubility of approximately 77 mg/mL in DMSO.[1]

Q3: Are there any general tips for dissolving Schisandrin C epoxide?

Yes. To aid in the dissolution of Schisandrin C epoxide, especially when preparing stock solutions, it is recommended to:

-

Gently warm the solution to 37°C.

-

Use an ultrasonic bath to sonicate the solution for a short period.

These techniques can help to break down any aggregates and increase the rate of dissolution.

Q4: How should I store Schisandrin C epoxide and its solutions?

For long-term storage, solid Schisandrin C epoxide should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My Schisandrin C epoxide is not dissolving in my chosen solvent.

| Possible Cause | Troubleshooting Step |

| Solvent incompatibility | Ensure you are using a recommended organic solvent such as DMSO, ethanol, or acetone. Schisandrin C epoxide is not soluble in aqueous solutions. |

| Low temperature | Gently warm the solution to 37°C while stirring or vortexing. |

| Compound aggregation | Place the solution in an ultrasonic bath for 5-10 minutes to aid in the dispersion of particles. |

| Supersaturation | You may be trying to dissolve the compound above its solubility limit in the chosen solvent. Try reducing the concentration. |

Issue: I am observing precipitation of Schisandrin C epoxide when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

| Possible Cause | Troubleshooting Step |

| Poor aqueous solubility | This is expected, as Schisandrin C epoxide is poorly soluble in water. |

| High final concentration of DMSO | Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts in your experiment. |

| Use of co-solvents | Consider the use of a co-solvent system. For example, a mixture of DMSO and polyethylene glycol (PEG) or other biocompatible solvents may improve solubility in the final aqueous solution. |

| Formulation strategies | For more advanced applications, consider solubility enhancement techniques such as the preparation of solid dispersions with hydrophilic polymers (e.g., Poloxamer 407) or complexation with cyclodextrins. |

Data Presentation

Table 1: Solubility of Schisandrin C and Related Lignans in Common Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Schisandrin C | DMSO | ~77 mg/mL | [1] |

| Schisandrin A | DMSO | ~20 mg/mL | [2] |

| Schisandrin A | Ethanol | ~20 mg/mL | [2] |

| Schisandrin A | Dimethyl formamide (DMF) | ~25 mg/mL | [2] |

| Schisandrin C epoxide | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (quantitative data not readily available) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Schisandrin C Epoxide in DMSO

Materials:

-

Schisandrin C epoxide (Molecular Weight: 398.41 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Warming block or water bath set to 37°C

Procedure:

-

Weigh out 3.98 mg of Schisandrin C epoxide and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a warming block or water bath at 37°C for 5-10 minutes.

-

After warming, vortex the solution again.

-

If dissolution is still incomplete, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Once fully dissolved, the clear stock solution can be stored at -20°C.

Protocol 2: General Method for Diluting Stock Solution into Aqueous Media

Materials:

-

10 mM Schisandrin C epoxide stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

-

In a sterile microcentrifuge tube, add the required volume of the pre-warmed aqueous buffer.

-

While vortexing the aqueous buffer, add the required volume of the 10 mM Schisandrin C epoxide stock solution dropwise to ensure rapid mixing and minimize precipitation.

-

Continue to vortex for another 30 seconds to ensure homogeneity.

-

Use the final diluted solution immediately in your experiment.

Visualizations

While specific signaling pathways for Schisandrin C epoxide are not extensively documented, the pathways of its parent compound, Schisandrin C, are well-studied and provide a likely framework for the epoxide's mechanism of action.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory role of Schisandrin C.[3]

Caption: Inhibition of the NF-κB signaling pathway by Schisandrin C.[4]

Caption: Experimental workflow for preparing Schisandrin C epoxide for assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing epoxide ring-opening during workup

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with epoxides, with a specific focus on preventing unwanted ring-opening during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of epoxide ring-opening during workup?

Epoxide ring-opening during workup is primarily driven by the inherent ring strain of the three-membered ether ring.[1] This strain makes the epoxide susceptible to nucleophilic attack, which can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Ring-Opening: In the presence of even mild acids, the epoxide oxygen can be protonated, which activates the epoxide ring towards nucleophilic attack. The nucleophile will then typically attack the more substituted carbon atom of the epoxide.[2][3][4][5][6][7]

-

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile can directly attack one of the carbon atoms of the epoxide ring, forcing it to open. This attack generally occurs at the less sterically hindered carbon atom.[8][9][10]

Q2: My epoxide is described as "acid-sensitive." What does this mean and what precautions should I take?

An "acid-sensitive" epoxide is one that is particularly prone to ring-opening under acidic conditions. This sensitivity can be enhanced by structural features that stabilize a positive charge on an adjacent carbon upon ring-opening. For these compounds, it is crucial to avoid acidic reagents and environments during the workup. A "sodium sulfate workup" is often recommended as a mild alternative to acidic quenches.[11]

Q3: My epoxide is "base-sensitive." What workup procedures should I use?

Base-sensitive epoxides are susceptible to ring-opening by strong bases or nucleophiles. For these compounds, the workup should avoid strong alkaline conditions. Quenching the reaction with a milder reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is a common strategy.[8] Alternatively, a carefully controlled quench with a saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic components without introducing a strong base.[12][13][14][15][16]

Q4: Can temperature control during workup prevent ring-opening?

Yes, maintaining a low temperature throughout the workup procedure is a critical factor in preventing unwanted epoxide ring-opening. Lower temperatures reduce the rate of both acid- and base-catalyzed hydrolysis and other nucleophilic attacks. For particularly sensitive epoxides, it is recommended to perform quenching and extraction steps at 0°C or even lower.[11][17]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low yield of epoxide after workup; presence of diol byproduct. | The workup conditions were too acidic, leading to hydrolysis. | Use a milder quenching agent like saturated aqueous sodium bicarbonate or a sodium sulfate workup. Ensure all aqueous washes are neutral or slightly basic. Maintain low temperatures throughout the workup. |

| Formation of an unexpected regioisomer of a ring-opened product. | The pH of the workup was not controlled, leading to a mixture of acid- and base-catalyzed opening. | Strictly control the pH of the aqueous phase during extraction. Use buffered solutions if necessary. |

| Emulsion formation during extraction. | The presence of both polar and nonpolar functionalities in the reaction mixture, which can be exacerbated by vigorous shaking. | Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and "salt out" the organic components. Let the mixture stand for a longer period. If the emulsion persists, filter the mixture through a pad of Celite. |

| Difficulty in removing the titanium catalyst from a Sharpless epoxidation. | Incomplete hydrolysis and precipitation of the titanium species. | A common workup for Sharpless epoxidations involves stirring the reaction mixture with a 30% NaOH solution in brine at room temperature. This helps to break down the titanium complex into a more easily filterable form. For acid-sensitive epoxides, a tartaric acid workup should be avoided in favor of a sodium sulfate workup.[11][18] |

Experimental Protocols

Protocol 1: General Mild Workup for Acid-Sensitive Epoxides (Sodium Sulfate Workup)

This protocol is designed to minimize exposure to acidic conditions.

-

Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases. This will neutralize any remaining acid.

-

Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[19]

-

Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude epoxide.

Protocol 2: Workup for Base-Sensitive Epoxides

This protocol avoids the use of strong bases.

-

Cooling: Cool the reaction mixture to 0°C.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product into an appropriate organic solvent.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter and concentrate the solution to yield the crude epoxide.

Protocol 3: Workup for Sharpless Asymmetric Epoxidation

This protocol is specifically for reactions employing a titanium isopropoxide catalyst.

-

Cooling: Cool the reaction mixture to 0°C.

-

Hydrolysis: Add a 30% aqueous solution of sodium hydroxide (NaOH) in brine.

-

Stirring: Stir the mixture vigorously at room temperature for approximately 1 hour. The mixture will initially be an emulsion and should separate into clear layers.

-

Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter and concentrate to obtain the crude epoxy alcohol.

Visual Guides

Caption: Troubleshooting flowchart for common epoxide workup issues.

Caption: Factors influencing epoxide ring-opening.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. scribd.com [scribd.com]

- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. www2.oberlin.edu [www2.oberlin.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgsyn.org [orgsyn.org]

- 18. reddit.com [reddit.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Structure-Activity Relationship of Schisandrin C: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the biological activities and underlying mechanisms of Schisandrin C. A comparative analysis with its epoxide is precluded by the current lack of available scientific data on the epoxide's biological activity.

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Extensive research has demonstrated its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4] This guide provides a detailed overview of the structure-activity relationship of Schisandrin C, supported by experimental data and methodologies, to aid researchers in the fields of pharmacology and drug discovery.

While the topic of this guide was intended to be a comparison between Schisandrin C and its epoxide, a thorough review of scientific literature and chemical databases reveals a significant lack of information on the biological activities of Schisandrin C epoxide (CAS: 81345-36-0).[5][6][7] Although its chemical structure is known and it is available as a reference standard, no studies detailing its pharmacological effects or comparing them to Schisandrin C could be identified. Therefore, this guide will focus exclusively on the well-documented activities of Schisandrin C.

Quantitative Data on Biological Activities of Schisandrin C

The following tables summarize the key quantitative data from various studies on the biological activities of Schisandrin C.

| Activity | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Anticancer | U937 (Human leukemia) | 25-100 µM | Dose-dependent induction of apoptosis and G1 arrest. | [3] |

| L929 (Mouse fibrosarcoma), THP-1 (Human leukemia) | 60, 80, 100 µM (24h) | Cytotoxic effects observed. | [3] | |

| Anti-inflammatory | RAW 264.7 (Murine macrophages) | Not specified | Reduction of nitric oxide (NO) production. | [8] |

| Human Dental Pulp Cells (HDPCs) | Not specified | Inhibition of LPS-stimulated inflammatory molecules (IL-1β, TNF-α, etc.). | [9] | |

| Neuroprotective | Aβ1-42-induced amnesic mice | 15 µg/kg (i.c.v.) | Recovery of SOD and GSH-Px activities and reduction of memory deficits. | [3] |

| Cytotoxicity | HUVECs (Human umbilical vein endothelial cells) | > 25 µM | Significant toxic effects. | [10] |

Key Signaling Pathways and Mechanisms of Action

Schisandrin C exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Antioxidant Pathways

Schisandrin C has been shown to inhibit inflammatory responses and oxidative stress through the modulation of the MAPK and NF-κB signaling pathways.[4][9] It also promotes mitochondrial biogenesis.[9]

Figure 1: Anti-inflammatory and antioxidant signaling pathways of Schisandrin C.

Apoptosis Induction in Cancer Cells

In cancer cells, Schisandrin C induces apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2][3]

Figure 2: Schisandrin C-induced apoptosis pathway in cancer cells.

Experimental Protocols

Below are summaries of the methodologies used in the cited studies to evaluate the biological activities of Schisandrin C.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells (e.g., HUVECs, U937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Schisandrin C for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10]

Western Blotting for Protein Expression Analysis

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.

-